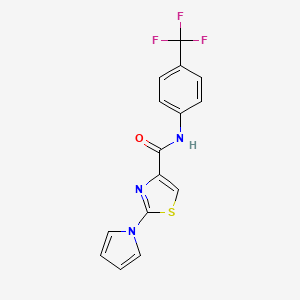
2-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H10F3N3OS and its molecular weight is 337.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(1H-pyrrol-1-yl)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrole moiety, and a trifluoromethyl-substituted phenyl group. The trifluoromethyl group enhances lipophilicity and biological activity, allowing for better interaction with biological targets.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal properties. Its mechanism of action is believed to involve interference with fungal cell wall synthesis, similar to other compounds in its class. Studies have shown that it can inhibit the growth of various fungal strains, making it a candidate for further development as an antifungal agent .
Anti-inflammatory Effects
In addition to its antifungal properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. While specific mechanisms remain to be fully elucidated, the structural characteristics of the compound imply potential interactions with inflammatory pathways. Further research is necessary to confirm these effects and understand the underlying mechanisms .
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied, and this compound is no exception. Research has demonstrated that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the pyrrole and trifluoromethyl groups may enhance this activity by improving binding affinity to cancer-related targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiazole and phenyl rings can significantly influence its efficacy against different biological targets. For instance, modifications that enhance electron-donating properties or increase hydrophobicity have been linked to improved anticancer activity .
Case Studies
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
- Antifungal Study : A comparative analysis demonstrated that derivatives with similar scaffolds exhibited IC50 values ranging from 10 to 50 µM against common fungal pathogens .
- Cytotoxicity Assay : In vitro tests showed that certain thiazole derivatives had IC50 values below 20 µM against breast cancer cell lines, suggesting potent anticancer activity .
- Mechanistic Insights : Molecular docking studies indicated that these compounds bind effectively to target proteins involved in cell proliferation and survival pathways, providing insights into their mechanism of action .
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound A | Antifungal | 25 | Fungal Cell Wall Synthesis |
| Compound B | Anticancer | 15 | Breast Cancer Cells |
| Compound C | Anti-inflammatory | 30 | Inflammatory Pathways |
Properties
IUPAC Name |
2-pyrrol-1-yl-N-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3OS/c16-15(17,18)10-3-5-11(6-4-10)19-13(22)12-9-23-14(20-12)21-7-1-2-8-21/h1-9H,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDCCEXAUXBPDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














